molecular formula C15H18N2O2 B15234093 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

Katalognummer: B15234093
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: CIWKRMFBLOMKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a dimethylamino group and a vinyl group in its structure makes it a unique compound with distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 3-(dimethylamino)benzoic acid with 1-vinylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the dimethylamino and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

3-[3-(dimethylamino)benzoyl]-1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-4-17-9-8-13(15(17)19)14(18)11-6-5-7-12(10-11)16(2)3/h4-7,10,13H,1,8-9H2,2-3H3

InChI-Schlüssel

CIWKRMFBLOMKKV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)C(=O)C2CCN(C2=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.